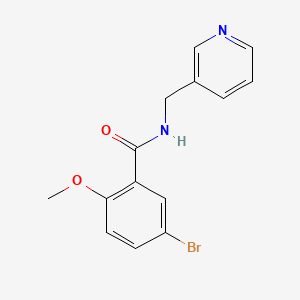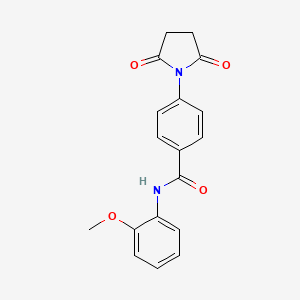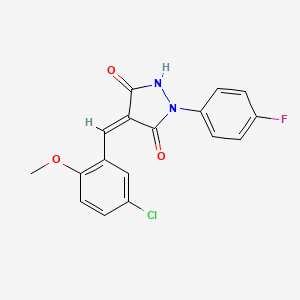
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione, also known as CMBP, is a pyrazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. CMBP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
作用机制
The exact mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of effects, including anti-inflammatory and antitumor activity.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been found to exhibit several biochemical and physiological effects, including anti-inflammatory, antitumor, and analgesic activity. It has also been shown to have a positive effect on glucose metabolism, making it a potential treatment for diabetes.
实验室实验的优点和局限性
One advantage of using 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione in lab experiments is its ability to exhibit a range of effects, making it a versatile compound for researchers to work with. However, one limitation is that the exact mechanism of action is not yet fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for research on 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione. One area of interest is its potential use as a treatment for diabetes, given its positive effect on glucose metabolism. Another area of interest is its potential use in the treatment of cancer, given its antitumor effects. Further research is also needed to fully understand the mechanism of action of 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione and to identify any potential side effects or limitations of its use.
合成方法
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione can be synthesized through a multistep process involving the reaction of 5-chloro-2-methoxybenzaldehyde with 4-fluoroaniline to produce an intermediate compound. This intermediate is then reacted with 3,5-pyrazolidinedione to yield the final product, 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione.
科学研究应用
4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione has been the subject of several scientific studies, with researchers investigating its potential applications in the field of medicine. One study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione exhibited anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis. Another study found that 4-(5-chloro-2-methoxybenzylidene)-1-(4-fluorophenyl)-3,5-pyrazolidinedione had antitumor effects, suggesting that it could be used in the treatment of cancer.
属性
IUPAC Name |
(4Z)-4-[(5-chloro-2-methoxyphenyl)methylidene]-1-(4-fluorophenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2O3/c1-24-15-7-2-11(18)8-10(15)9-14-16(22)20-21(17(14)23)13-5-3-12(19)4-6-13/h2-9H,1H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZDKFFIWPRPHF-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

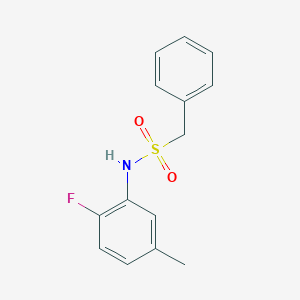
![N-(4-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5819500.png)
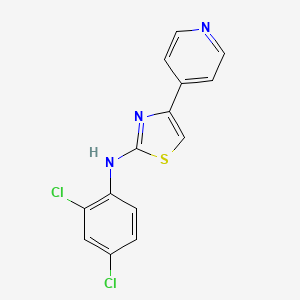
![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)
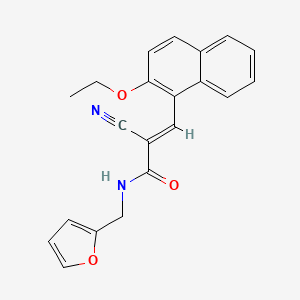
![ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]oxy}acetate](/img/structure/B5819525.png)
![5-bromo-2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5819527.png)


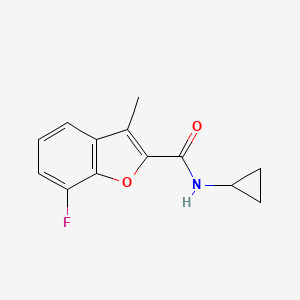
![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)
